PD 144418
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for PD 144418 involve several steps. The preparation typically starts with the synthesis of the isoxazole ring, followed by the introduction of the propylpyridine moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
PD 144418 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PD 144418 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma receptors.
Biology: The compound is utilized in studies exploring the role of sigma-1 receptors in cellular processes.
Medicine: this compound is being investigated for its potential antipsychotic effects and its ability to modulate neurotransmitter systems.
Industry: The compound’s selective binding properties make it valuable in the development of diagnostic tools and therapeutic agents
Mechanism of Action
PD 144418 exerts its effects by binding to the sigma-1 receptor, a ligand-regulated non-opioid intracellular receptor involved in several pathological conditions. The binding of this compound to the sigma-1 receptor modulates the receptor’s activity, influencing various cellular pathways. This includes the regulation of calcium signaling, modulation of neurotransmitter release, and interaction with other proteins involved in cellular stress responses .
Comparison with Similar Compounds
PD 144418 is unique due to its high selectivity and potency for the sigma-1 receptor. Similar compounds include:
BD1047: Another sigma-1 receptor ligand with different binding affinities and pharmacological profiles.
BD1063: Known for its sigma-1 receptor antagonistic properties.
PB-28: A sigma receptor ligand with distinct chemical structure and binding characteristics.
Rimcazole: A sigma receptor ligand with potential antipsychotic effects.
Haloperidol: A well-known antipsychotic that also interacts with sigma receptors.
SA 4503: A sigma-1 receptor agonist with applications in neuropsychiatric disorders.
ANAVEX2-73: Investigated for its potential in treating neurodegenerative diseases.
This compound stands out due to its exceptional selectivity and binding affinity for the sigma-1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
InChI Key |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Synonyms |
1-propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine PD 144418 PD-144418 PD144418 |
Origin of Product |
United States |
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